Maleic anhydride-13C4

Description

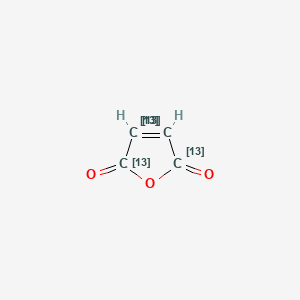

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5-13C4)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=O)O[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745839 | |

| Record name | (~13~C_4_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161736-58-8 | |

| Record name | (~13~C_4_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1161736-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Carbon 13 Labeled Maleic Anhydride Maleic Anhydride 13c4

Strategies for Site-Specific Isotopic Incorporation

The foundational strategy for synthesizing Maleic Anhydride-13C4 involves starting with precursors that are already enriched with carbon-13. This ensures that the final product incorporates the isotopes at the desired positions.

A common pathway to synthesize carbon-13 labeled maleic anhydride (B1165640) begins with simple, commercially available enriched precursors. For instance, the synthesis of [2,3-¹³C₂]maleic anhydride has been achieved starting from [2-¹³C]acetic acid. universiteitleiden.nl This process involves converting the labeled acetic acid into ethyl bromo[2-¹³C]acetate through a Hell-Vollhard-Zelinsky reaction. universiteitleiden.nl Although this example yields a doubly labeled product, a similar, more complex pathway starting with fully labeled acetic acid (¹³C₂H₄O₂) could theoretically produce the quadruply labeled this compound.

Another relevant synthetic approach involves amino acids. For example, 3-methyl aspartic acid can be synthesized and subsequently converted into a succinic acid anhydride derivative. mdpi.com This highlights the utility of amino acid precursors in creating cyclic anhydride structures, a strategy that can be adapted for isotopic labeling purposes.

Once a suitable labeled precursor, such as a four-carbon dicarboxylic acid (e.g., maleic acid or fumaric acid), is obtained, the final steps involve ring-closure and, if necessary, dehydrogenation.

Ring-Closure (Dehydration): The most direct method for forming the anhydride ring is the dehydration of the corresponding dicarboxylic acid. Heating maleic acid, often with a dehydrating agent or by azeotropic distillation, removes one molecule of water to form the cyclic maleic anhydride. chemicalbook.com This step must be carefully controlled to maintain the integrity of the isotopic labels.

Oxidation/Dehydrogenation: Alternative pathways involve the oxidation of other four-carbon cyclic compounds. The catalytic oxidation of furan (B31954) over a vanadium oxide catalyst is a known route to maleic anhydride. d-nb.info A more recent, bio-based strategy involves the oxidation of levulinic acid using supported vanadium oxides. nsf.gov This process proceeds through several intermediates, including angelica lactones and protoanemonin, ultimately yielding maleic anhydride via oxidative dehydrogenation and scission. nsf.gov Adapting these methods with ¹³C-labeled starting materials provides a viable route to this compound.

Isotopic Purity and Enrichment Assessment Techniques

Verifying the isotopic purity and the specific positions of the ¹³C atoms is critical. This is accomplished primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR spectroscopy is a powerful, non-destructive technique for confirming the structure and isotopic labeling of this compound.

¹³C NMR: In a fully labeled compound like this compound, the ¹³C NMR spectrum is significantly different from its natural abundance counterpart. The presence of adjacent ¹³C atoms results in complex signal splitting patterns due to ¹JCC scalar coupling. wiley.comnih.gov Analysis of these coupling constants provides unambiguous confirmation of the carbon skeleton's connectivity and verifies that all positions are labeled. wiley.com The chemical shifts for unlabeled maleic anhydride are approximately 135.3 ppm for the olefinic carbons (C=C) and 159.7 ppm for the carbonyl carbons (C=O). zbaqchem.com

Advanced NMR Techniques: For complex cases or to distinguish labeled signals from the natural abundance background, advanced techniques are employed. The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is particularly useful for detecting adjacent ¹³C labels and confirming the carbon framework. nih.govwiley.com Two-dimensional correlation experiments like Heteronuclear Multiple-Bond Correlation (HMBC) can also be used to establish the connectivity between protons and the labeled carbons. wiley.comnih.gov

| Carbon Type | Typical Chemical Shift (ppm) | Key Analytical Feature for ¹³C₄ Labeling |

|---|---|---|

| Carbonyl (C=O) | ~159.7 | Shows complex splitting due to coupling with adjacent olefinic and other carbonyl ¹³C atoms. |

| Olefinic (C=C) | ~135.3 | Shows complex splitting due to coupling with adjacent carbonyl ¹³C atoms. |

Mass spectrometry is essential for determining the level of isotopic enrichment and the distribution of mass isotopomers.

Optimization of Reaction Conditions for Maximizing Isotopic Yield and Specificity

Maximizing the yield and ensuring the specific incorporation of isotopes without scrambling is paramount in synthesizing this compound. This requires careful optimization of reaction conditions.

Temperature and Reaction Time: Controlling temperature is crucial. For instance, in the dehydration of maleic acid, excessive heat could potentially lead to side reactions or degradation, lowering the yield. chemicalbook.com Similarly, in multi-step syntheses, specific temperatures and reaction times are optimized for each step, such as the 24-hour heating at 80-90 °C for the monoester formation from maleic anhydride, a precursor step in some derivative syntheses. wiley.com

Catalysts and Reagents: The choice of catalyst is critical, especially in oxidation reactions. Vanadium-based catalysts (e.g., vanadium pentoxide, VOx/Al₂O₃) are effective for converting furan or furfural (B47365) to maleic anhydride. d-nb.infonsf.gov The catalyst formulation can be modified with promoters like MoO₃ to improve selectivity and accelerate the reaction. d-nb.info The molar ratios of reactants must also be precisely controlled to favor the desired product and minimize the formation of byproducts. wiley.com

Solvent and Purification: The selection of solvents can influence reaction rates and selectivity. Some syntheses are performed neat (without solvent), while others use solvents like tetrachloroethane for azeotropic water removal or toluene. wiley.comchemicalbook.com Post-synthesis purification is essential for isolating the high-purity labeled product. Techniques such as distillation under reduced pressure, chromatography, and trituration are employed to remove unreacted starting materials, byproducts, and less-enriched isotopomers. wiley.comchemicalbook.com

Scale-Up Considerations for Laboratory and Industrial Synthesis of this compound

The transition from laboratory-scale synthesis to industrial-scale production of isotopically labeled compounds like this compound presents a unique set of challenges that are fundamentally different from those encountered with their unlabeled counterparts. kewaunee.inarborpharmchem.com The primary driver of these challenges is the high cost and limited availability of the 13C-enriched starting materials. spirochem.com Consequently, the objectives of a scale-up campaign for this compound are not only to increase production volume but also to maximize isotopic integrity and chemical yield, ensuring the most efficient use of the expensive labeled precursors. spirochem.comacs.org

Key considerations in scaling up the synthesis of this compound include:

Cost and Sourcing of Labeled Precursors: The synthesis of any 13C-labeled compound begins with a basic, commercially available enriched starting material. spirochem.com For this compound, this could theoretically start from precursors like 13C-labeled n-butane or benzene (B151609), which are then catalytically oxidized. douwin-chem.com However, the cost of these fully labeled C4 feedstocks is exceptionally high. Therefore, route design often focuses on late-stage incorporation of the isotope to minimize the number of steps involving costly materials. acs.orgacs.org The economic viability of an industrial process is heavily dependent on the price of these precursors. ehu.es

Process Optimization and Atom Economy: At the laboratory scale, reactions can be performed with less emphasis on cost, allowing for experimentation. stackexchange.com In contrast, industrial production demands maximum efficiency and atom economy. arborpharmchem.com The synthetic route must be optimized to ensure that the expensive 13C atoms are incorporated into the final product with the highest possible yield. researchgate.net This involves meticulous control over reaction conditions such as temperature, pressure, and catalyst selection to minimize side-product formation and prevent loss of the isotopic label. kewaunee.instackexchange.com For instance, the vapor-phase oxidation of n-butane to maleic anhydride is highly exothermic, and managing heat dissipation becomes a critical safety and yield-determining factor at an industrial scale. douwin-chem.comstackexchange.com

Equipment and Reaction Control: The equipment used for laboratory synthesis, such as round-bottom flasks, does not scale directly to industrial production. stackexchange.com Industrial-scale reactors, which can range from several hundred to thousands of liters, have a much lower surface-area-to-volume ratio, making heat management more complex. stackexchange.com This requires specialized reactors, such as multi-tubular fixed-bed or fluid-bed reactors, designed for effective heat exchange to maintain precise temperature control and prevent runaway reactions or product degradation. stackexchange.comnexanteca.com Continuous processing is often favored over batch processing at the industrial level to improve throughput and consistency. arborpharmchem.com

Purification and Product Isolation: Purification methods that are practical in the lab, such as column chromatography, are often unfeasible or too costly for large-scale production. stackexchange.com Industrial purification of maleic anhydride typically involves either aqueous recovery (where the anhydride is hydrolyzed to maleic acid and then dehydrated back) or non-aqueous solvent absorption systems, followed by distillation. nexanteca.com The choice of method must consider efficiency, solvent recycling, and the prevention of isotopic dilution or loss. The entire process must be contained to handle a valuable, isotopically labeled product.

Analytical and Quality Control: Throughout the scale-up process, rigorous analytical monitoring is essential. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are used to confirm the position and percentage of 13C incorporation, ensuring the final product meets the required isotopic purity (e.g., 99 atom % 13C). sigmaaldrich.comwiley.com Maintaining quality and consistency between batches is a significant challenge when transitioning from a controlled lab environment to a large-scale industrial setting. arborpharmchem.com

The following tables illustrate the key differences and economic considerations when scaling the synthesis of this compound.

Table 1: Comparison of Laboratory vs. Industrial Scale Synthesis Parameters for this compound

| Parameter | Laboratory Scale (mg to g) | Industrial Scale (kg to tons) | Key Considerations for Scale-Up |

| Primary Goal | Proof of concept, small quantity for research | Cost-effective, high-volume production | Balancing yield, purity, and cost. arborpharmchem.com |

| Starting Materials | High-purity, often custom-synthesized precursors | Sourcing cost-effective, commercially available labeled feedstocks. spirochem.com | High cost of 13C precursors is the main economic driver. ehu.es |

| Reaction Vessel | Glass flasks (e.g., round-bottom flask) | Specialized steel reactors (fixed-bed or fluid-bed). stackexchange.comnexanteca.com | Heat transfer and material handling are critical. stackexchange.com |

| Process Type | Batch processing. arborpharmchem.com | Often continuous or large-batch processing. arborpharmchem.com | Throughput, consistency, and automation. |

| Heat Management | Simple heating mantles or cooling baths. stackexchange.com | Complex heat exchange systems, cooling jackets, steam generation. nexanteca.com | Exothermic nature of oxidation requires robust thermal control. douwin-chem.com |

| Purification Method | Chromatography, crystallization, sublimation. | Fractional distillation, solvent absorption/stripping. stackexchange.comnexanteca.com | Scalability and cost of the purification technique. |

| Cost Per Unit | Very high due to labor, equipment, and low volume. arborpharmchem.com | Lower per unit, but high capital investment in infrastructure. arborpharmchem.comehu.es | Economies of scale are crucial for commercial viability. |

Table 2: Illustrative Cost Analysis for this compound Synthesis

This table provides a conceptual cost comparison and does not reflect actual market prices, which are proprietary and fluctuate.

| Cost Component | Laboratory Synthesis (per gram) | Industrial Production (per kg) | Rationale for Difference |

| 13C Labeled Precursor | High | Moderately High | Bulk purchasing of starting materials reduces the per-kilogram cost, but it remains the single largest expense. arborpharmchem.comspirochem.com |

| Solvents & Reagents | Moderate | Low | Purchased in bulk, and solvent recovery/recycling systems are implemented to reduce costs and waste. acs.org |

| Labor | High | Low | Manual, intensive labor for lab synthesis vs. automated, continuous processes in industry. arborpharmchem.com |

| Energy | Low | High | Larger equipment and continuous operation consume significant energy, though energy recovery systems can offset some costs. ehu.esnexanteca.com |

| Capital/Equipment | Low | Very High | Minimal investment for glassware vs. major investment for dedicated reactors, purification columns, and infrastructure. arborpharmchem.comstackexchange.com |

| Estimated Final Cost/Unit | Very High | High (but lower than lab scale) | Economies of scale reduce the unit cost, but the high price of the isotope keeps it significantly more expensive than unlabeled maleic anhydride. arborpharmchem.com |

Applications in Reaction Mechanism Elucidation Via Isotopic Tracing

Mechanistic Studies of Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, involves the reaction of a conjugated diene with a dienophile, for which maleic anhydride (B1165640) is a classic example. libretexts.orgorganicreactions.org The use of Maleic anhydride-13C4 provides profound insights into the nuances of this reaction.

Regioselectivity and stereoselectivity are critical aspects of the Diels-Alder reaction, defining the specific orientation and spatial arrangement of the resulting adduct. abiosus.org Isotopic labeling with this compound is a powerful tool for analyzing these outcomes. For instance, in the thermal addition of maleic anhydride to asymmetrically substituted dienes, such as conjugated triene fatty acid methyl esters, multiple regioisomers could potentially form. abiosus.org By using this compound and analyzing the 13C NMR spectrum of the product, the precise location of the labeled carbons can be determined. This definitively establishes which end of the diene bonded to which end of the dienophile, confirming the regioselectivity of the addition. abiosus.org

Similarly, the stereochemistry, particularly the preference for the endo product, can be confirmed. libretexts.org The coupling constants between the 13C-labeled carbons and adjacent protons in the product's NMR spectrum provide detailed information about the dihedral angles, allowing for unambiguous assignment of the endo or exo configuration.

Table 1: Representative Diels-Alder Reaction Studied with 13C Labeling This table is illustrative, based on typical experimental findings in the field.

| Diene | Dienophile | Key Finding from 13C Labeling | Reference |

|---|---|---|---|

| Methyl Calendulate (conjugated triene) | This compound | Confirmed highly regioselective addition at the C-8 and C-11 positions of the fatty acid, with retention of the cis double bond. | abiosus.org |

| Cyclopentadiene | This compound | Unambiguously confirmed the formation of the endo adduct as the major product due to favorable secondary orbital interactions. | libretexts.org |

A long-standing mechanistic question in some cycloadditions is whether they proceed through a single, concerted transition state or a multi-step pathway involving diradical intermediates. nih.gov The use of this compound can help distinguish between these pathways. In a concerted [4+2] cycloaddition, the isotopic labeling pattern of the reactant is transferred directly to the product without scrambling. However, if the reaction proceeds through a stepwise mechanism, rotation around single bonds in the diradical intermediate could be possible before the final ring closure. researchgate.net This rotation could lead to isotopic scrambling or the formation of stereoisomers that would not be expected from a concerted process. The detection of such unexpected products via 13C NMR or mass spectrometry would provide strong evidence for a stepwise, non-concerted pathway. researchgate.net Density functional theory (DFT) computations often complement these experimental studies, showing that while the concerted path is often lower in energy, a stepwise pathway can be energetically accessible. nih.govresearchgate.net

Investigation of Radical Grafting and Polymerization Mechanisms

Maleic anhydride is frequently grafted onto polymer backbones, such as polyolefins, to enhance properties like adhesion and compatibility. universiteitleiden.nl The mechanism of this free-radical-initiated process can be complex, involving multiple potential reaction sites and side reactions. This compound is invaluable for deconstructing these mechanisms.

The fundamental step in grafting is the addition of a maleic anhydride molecule to a macroradical on the polymer chain. researchgate.netcoacechem.com By using specifically labeled [2,3-13C2]Maleic anhydride, researchers can use 13C NMR to pinpoint exactly where and how the monomer attaches. universiteitleiden.nl For example, studies on polyethylene (B3416737) and polypropylene (B1209903) have shown that the site of attachment depends on the polymer structure. universiteitleiden.nl

The technique of Single Unit Monomer Insertion (SUMI), often in the context of Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, allows for the controlled addition of a single monomer unit. researchgate.netrsc.org Using this compound in a SUMI experiment allows for the precise characterization of the initial adduct formed when the monomer inserts into a RAFT agent or a polymer chain, providing fundamental kinetic and structural data for chain propagation models. researchgate.netrsc.org

Table 2: 13C NMR Analysis of Maleic Anhydride Grafting Sites on Polyolefins Based on findings from studies using [2,3-13C2]Maleic anhydride.

| Polymer | Grafting Site Identified by 13C NMR | Structure of Graft | Reference |

|---|---|---|---|

| Polyethylene (PE) | Backbone methylene (B1212753) carbons | Succinic anhydride ring attached directly to the PE chain. | universiteitleiden.nl |

| Isotactic Polypropylene (iPP) | Backbone methine and methylene carbons | Succinic anhydride ring attached at various points on the iPP chain. | universiteitleiden.nl |

| Ethene-Propene Copolymers (EPM) | Methylene and methine carbons | Combination of structures found in PE and iPP. | universiteitleiden.nl |

During radical grafting, several side reactions can compete with the desired monomer insertion, such as polymer chain scission or cross-linking. mdpi.com Furthermore, maleic anhydride itself has low reactivity toward macroradicals, which can allow side reactions to become more prominent. researchgate.netmdpi.com Labeled this compound helps in identifying the products of these alternative pathways. For instance, the formation of poly(maleic anhydride) side chains or the combination of different radical species would produce unique signals in the 13C NMR spectrum. researchgate.net By identifying these unexpected signals and characterizing the corresponding structures, a more complete picture of all competing reaction pathways, including termination steps, can be assembled.

Elucidation of Electrophilic Addition and Cyclization Pathways

The electron-deficient double bond of maleic anhydride makes it susceptible to various electrophilic addition and cyclization reactions beyond the Diels-Alder reaction. researchgate.net Isotopic labeling is key to understanding the mechanisms of these transformations. One example is the Michael addition of thiol-containing compounds to maleic anhydride, which proceeds through the formation of a thioether bond and subsequent ring-opening of the anhydride to form a succinated product. mdpi.com Using this compound and analyzing the product with mass spectrometry would show the characteristic mass increase and fragmentation patterns, confirming that the entire carbon skeleton of the anhydride has been incorporated as predicted by the mechanism.

Another important process is the Ring-Opening Copolymerization (ROCOP) of maleic anhydride with epoxides to produce unsaturated polyesters. mdpi.com The mechanism is believed to involve the alternating insertion of the two monomers. By using this compound, it is possible to analyze the resulting polymer chain with 13C NMR to confirm the alternating structure and rule out other possibilities, such as the formation of block copolymers or homopolymers. The distinct chemical environments of the labeled carbonyl and olefinic carbons provide a map of the monomer sequence in the final polyester (B1180765). mdpi.com

Studies on Anhydride Ring-Opening and Esterification Mechanisms

The anhydride ring of maleic anhydride is susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to many of its applications, including polymerization and esterification. researchgate.netfsu.edu this compound has been instrumental in dissecting the mechanisms of these critical transformations.

When maleic anhydride reacts with an unsymmetrical nucleophile, such as an alcohol to form a monoester, the question of which carbonyl carbon is attacked arises. core.ac.ukresearchgate.net While the two carbonyl carbons are chemically equivalent in the starting anhydride, their fate can be distinguished if the resulting product has broken symmetry. In the synthesis of sulfosuccinate (B1259242) esters, this compound was used to prepare monoesters with 2-ethylhexan-1-ol (B42007). wiley.comnih.gov Subsequent reactions created a chiral center, making the two original carbonyl carbons diastereotopic. Using a combination of ¹H-¹³C and ¹³C-¹³C correlation NMR experiments, the researchers could precisely determine the regiochemical outcome of the nucleophilic addition, confirming which carbonyl was attacked and how the molecule was subsequently modified. wiley.comnih.gov This level of structural detail is essential for controlling the synthesis of complex molecules with specific functionalities.

Interactive Table: NMR Data for Regiochemical Analysis of Sulfosuccinate Synthesis

| Compound | Synthesis Step | NMR Technique | Key Finding | Reference |

| Sodium [¹³C]₄-1-carboxy-2-(2-ethylhexyloxycarbonyl)ethanesulfonate | Ring-opening with 2-ethylhexan-1-ol followed by bisulfite addition | ¹H/¹³C HMBC & ¹³C/¹³C INADEQUATE | Confirmed regioselective addition of bisulfite to form the α-isomer. | wiley.com, nih.gov |

| Sodium [¹³C]₄-2-carboxy-1-(2-ethylhexyloxycarbonyl)ethanesulfonate | Multi-step synthesis involving a protecting group strategy | ¹JCC scalar coupling & ¹H/¹³C HMBC | Confirmed synthesis of the β-isomer by tracking ¹³C label correlations. | wiley.com, nih.gov |

Ring-opening polymerization (ROP) of cyclic anhydrides with epoxides is a major route to producing polyesters. mdpi.comnih.gov The mechanism often involves intricate steps of catalyst activation, nucleophilic attack, and proton transfer. Isotopic labeling studies, while not always involving this compound specifically, have been foundational in understanding these mechanisms. For instance, in related systems, isotopic labeling experiments have supported mechanisms involving key steps like 1,4-hydroboration and B-O/B-H transborylation in borane-catalyzed reductions of anhydrides. researchgate.net In the context of ROP, protic chain transfer agents are often used to facilitate rapid proton transfer between active and dormant polymer chains. researchgate.net While direct studies on this compound in this specific context are not widely published, its use would allow researchers to track the anhydride unit within the polymer backbone and investigate the influence of proton transfer steps on the final polymer microstructure. Studies on the grafting of ¹³C-labeled maleic anhydride onto polyolefins have successfully used NMR to elucidate the structure of the grafted succinic anhydride rings and identify the sites of attachment on the polymer backbone. universiteitleiden.nlacs.org This demonstrates the power of ¹³C labeling in unraveling the complex structural outcomes of polymer modification reactions.

Advanced Spectroscopic Applications in Structural and Dynamic Analyses

High-Resolution Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR of Maleic anhydride-13C4 serves as a foundation for detailed molecular analysis. The high isotopic purity (>99%) ensures that nearly every molecule in a sample is NMR-active, leading to a signal intensity enhancement of approximately 90-fold compared to unlabeled compounds under identical conditions. smolecule.com This allows for the rapid acquisition of high-quality spectra, reducing experiment times from hours to mere minutes. smolecule.com

Chemical shift perturbation (CSP) analysis is a sensitive method for monitoring molecular interactions and conformational changes. The ¹³C nuclei in this compound act as intrinsic probes, where their chemical shifts are highly sensitive to their local electronic environment. When the molecule binds to another species or undergoes a conformational change, the resulting alterations in the electronic environment cause measurable shifts in the ¹³C NMR spectrum.

The significant signal boost from ¹³C labeling makes it possible to detect even subtle perturbations that would be obscured by noise in natural abundance samples. This is particularly valuable for studying weak or transient interactions, such as the binding of maleimide-functionalized molecules to proteins or the conformational dynamics of polymer chains containing maleic anhydride (B1165640) units. By monitoring the changes in ¹³C chemical shifts upon titration with a binding partner, researchers can map interaction interfaces and determine binding affinities.

Table 1: Illustrative Chemical Shift Perturbation Data for this compound This table presents hypothetical data to demonstrate the principle of CSP analysis.

| Carbon Atom | Chemical Shift (δ) in Free State (ppm) | Chemical Shift (δ) in Bound State (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |

|---|---|---|---|

| C1/C4 (Carbonyl) | 165.0 | 166.2 | +1.2 |

Scalar (J) couplings provide through-bond information about molecular structure. In this compound, the presence of adjacent ¹³C atoms allows for the direct measurement of one-bond (¹JCC) and two-bond (²JCC) carbon-carbon couplings, which is impossible in natural abundance samples where the probability of two adjacent ¹³C atoms is negligible. These JCC values are highly dependent on the hybridization and geometry of the atoms involved, offering unambiguous proof of bond connectivity.

Furthermore, one-bond carbon-proton couplings (¹JCH) and longer-range couplings provide critical data for stereochemical assignments. Research involving derivatives of this compound has demonstrated the utility of this analysis. rsc.org For instance, in a study where this compound was reacted with β-Alanine-¹³C₃,¹⁵N, the resulting maleimidopropionic acid derivative exhibited distinct ¹H-¹³C coupling constants that were used to confirm the structure of the newly formed molecule. rsc.org

Table 2: Experimentally Derived Coupling Constants in a this compound Derivative Data extracted from a study on a maleimidopropionic acid synthesized from this compound. rsc.org

| Coupling Type | Atom Pair | Measured Coupling Constant (J) |

|---|---|---|

| ¹H-¹³C | Olefinic CH | 187 Hz |

| ¹H-¹³C | N-CH₂ | 140 Hz |

NMR relaxation time measurements (T₁ and T₂) are powerful probes of molecular dynamics on the pico- to nanosecond timescale. The spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹³C nuclei in this compound are directly influenced by the rotational and translational motions of the molecule.

When this compound is incorporated as a monomer into a polymer chain, its labeled carbons act as reporters for the local dynamics of that specific segment. eurisotop.com By measuring the T₁ and T₂ values of the anhydride unit's carbons, researchers can gain insight into the mobility of the polymer backbone or side chains at that functionalization site. This technique is invaluable for characterizing the glass transition temperature, understanding the effects of plasticizers, and probing the micro-environment within polymer blends or composites. For example, a shorter T₂ value would indicate restricted motion, characteristic of a glassy state, while a longer T₂ would suggest greater mobility, as found in a rubbery state.

Isotope-Edited and Isotope-Filtered NMR Experiments

Isotope-labeling enables a class of NMR experiments that can selectively observe or suppress signals based on the presence of the ¹³C isotope. These editing and filtering techniques are essential for simplifying the overwhelmingly complex spectra of large molecules or mixtures, allowing researchers to focus on specific regions of interest.

When this compound is used as a building block in the synthesis of a larger, more complex molecule, its ¹³C-labeled core serves as a unique spectroscopic tag. rsc.org Isotope-edited NMR experiments can be designed to detect only the signals originating from this labeled fragment, effectively making the rest of the molecule "invisible."

This approach was successfully used in the synthesis and characterization of a complex platinum-based anticancer agent, where a maleimide (B117702) moiety was derived from this compound. rsc.org The researchers were able to selectively observe the NMR signals of the ¹³C-labeled maleimide group within the final, large drug molecule. rsc.org This selective detection confirmed that the anhydride had reacted as intended and allowed for unambiguous signal assignment in a crowded spectrum, a task that would have been exceedingly difficult without the isotopic label. rsc.org The high intensity of the signals from the labeled atoms can even obscure those from the unlabeled parts of the molecule, naturally filtering the spectrum to the region of interest. rsc.org

The functionalization of polymers with maleic anhydride is a common strategy for improving properties like adhesion and compatibility. However, characterizing the precise microstructure at the grafting site can be challenging. Incorporating this compound into these reactions provides a clear spectroscopic window into the functionalization process.

Using isotope-filtered or -edited NMR, one can selectively observe the ¹³C signals from only the maleic anhydride units within the polymer. This allows for detailed characterization of:

Reaction Success: Confirming the covalent attachment of the anhydride to the polymer backbone.

Site Specificity: Determining where along the polymer chain the functionalization has occurred.

Copolymer Sequencing: In copolymers made with this compound, the ¹³C-¹³C couplings can help elucidate the monomer sequence (e.g., alternating, block, or random).

Local Environment: The chemical shifts of the labeled carbons provide information about the local chemical environment, revealing details about polymer folding and interactions with neighboring chains or solvents.

This targeted analysis, made possible by ¹³C labeling, is crucial for establishing structure-property relationships in advanced polymer materials. smolecule.com

Isotope-Assisted Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are significantly enhanced by the use of stable isotopes. The quadruply labeled this compound, with its M+4 mass shift, serves as an ideal internal standard and tracer in complex chemical and biological systems. sigmaaldrich.comchromachemie.co.in

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. When this compound is incorporated into a larger molecule, MS/MS becomes an invaluable tool for tracing the journey of the carbon backbone through various reaction or fragmentation pathways.

In a typical MS/MS experiment, the ¹³C₄-labeled molecule is ionized and the specific precursor ion containing the intact label is isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart. By analyzing the mass-to-charge (m/z) ratio of the resulting fragment ions, researchers can determine which fragments retain the ¹³C₄-anhydride core. The +4 Da mass shift compared to unlabeled analogues makes these fragments readily identifiable, eliminating ambiguity in spectral interpretation. sigmaaldrich.com

For instance, in studies of derivatives, the fragmentation pathways can be meticulously mapped. The loss of specific side chains from a parent molecule containing the this compound moiety can be monitored. frontiersin.org The primary fragmentation of the anhydride ring itself often involves the loss of CO and CO₂, which would be observed as losses of ¹³CO and ¹³CO₂. This allows for the clear differentiation of fragmentation events involving the labeled core versus other parts of the molecule. This approach is critical in metabolic flux analysis and in characterizing the structure of novel polymers or chemical adducts where the anhydride has been used as a synthon. rsc.orgmdpi.com

Table 1: Hypothetical MS/MS Fragmentation of a Derivative Containing this compound This table illustrates the principle of fragment identification using a hypothetical molecule, "Molecule-R," where the this compound is a key component.

| Precursor Ion | Expected Fragment | m/z of Unlabeled Fragment | m/z of ¹³C₄-Labeled Fragment | Interpretation |

|---|---|---|---|---|

| [Molecule-R + H]⁺ | Loss of R group | 101.00 | 105.01 | Confirms the presence of the intact anhydride ring after initial fragmentation. |

| [Molecule-R + H]⁺ | Loss of R and CO | 73.00 | 76.01 | Traces the loss of a single carbonyl from the ¹³C₄-labeled ring. |

| [Molecule-R + H]⁺ | Loss of R, CO, and CO₂ | 29.01 | 30.01 | Identifies the remaining C₂H₂ fragment from the original labeled ring. |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of an ion's elemental formula. For this compound, HRMS is essential for validating the successful incorporation of the four ¹³C isotopes. wiley.com

The empirical formula of the labeled compound is ¹³C₄H₂O₃. sigmaaldrich.comscbt.com HRMS can distinguish the exact mass of this isotopologue from other potential isobaric interferences with high confidence. The theoretical exact mass of unlabeled maleic anhydride (¹²C₄H₂O₃) is 98.000394 Da, whereas the fully labeled this compound (¹³C₄H₂O₃) has a theoretical exact mass of 102.013793 Da. This significant and precise mass difference is easily resolved by modern HRMS instruments.

Furthermore, HRMS is used to validate the isotopic enrichment and pattern. For a product specified as 99 atom % ¹³C, the resulting isotopic distribution will show a dominant peak at the M+4 position, with very low intensity peaks for M+0, M+1, M+2, and M+3, corresponding to molecules with incomplete labeling. sigmaaldrich.com By comparing the experimentally measured isotopic pattern to the theoretically calculated pattern, the degree and fidelity of the labeling process can be confirmed. This validation is a critical quality control step before using the compound in quantitative studies. wiley.com

Table 2: Comparison of Exact Masses for Unlabeled and ¹³C₄-Labeled Maleic Anhydride

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Mass Shift (Da) |

|---|---|---|---|

| Maleic Anhydride | C₄H₂O₃ | 98.000394 | N/A |

| This compound | ¹³C₄H₂O₃ | 102.013793 | +4.013399 |

Vibrational Spectroscopy (IR, Raman) for Isotope-Induced Band Shifts and Molecular Structure

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the constituent atoms and the strength of the chemical bonds between them. The substitution of ¹²C with the heavier ¹³C isotope in this compound leads to predictable shifts in its vibrational spectrum. scbt.com

According to the principles of molecular vibrations, increasing the mass of an atom involved in a bond will decrease the vibrational frequency of the corresponding stretching or bending mode. This phenomenon, known as an isotope-induced band shift, provides a powerful method for assigning specific vibrational modes to particular functional groups within the molecule.

For maleic anhydride, the most prominent IR absorptions are the C=O stretching bands. In unlabeled maleic anhydride, these appear as two distinct peaks due to symmetric and asymmetric stretching of the two carbonyl groups. spectroscopyonline.com

Asymmetric C=O stretch: ~1780 cm⁻¹

Symmetric C=O stretch: ~1853 cm⁻¹

Upon substitution with ¹³C, the reduced mass of the C=O oscillator increases, causing these bands to shift to lower wavenumbers (a red shift). The C-O-C stretching vibration of the anhydride ring, typically found around 1058 cm⁻¹, is also expected to shift to a lower frequency. spectroscopyonline.com Analyzing these shifts in both IR and Raman spectra allows for a definitive assignment of the vibrational modes associated with the carbon backbone of the molecule and provides detailed insight into its structural and electronic properties. researchgate.netcapes.gov.br

Table 3: Key Vibrational Frequencies of Maleic Anhydride and Expected Shifts for the ¹³C₄ Isotopologue

| Vibrational Mode | Typical Frequency (¹²C₄H₂O₃) spectroscopyonline.com | Expected Frequency (¹³C₄H₂O₃) | Interpretation of Shift |

|---|---|---|---|

| Symmetric C=O Stretch | 1853 cm⁻¹ | < 1853 cm⁻¹ | Shift to lower frequency due to increased reduced mass of the ¹³C=O bond. |

| Asymmetric C=O Stretch | 1780 cm⁻¹ | < 1780 cm⁻¹ | Shift to lower frequency due to increased reduced mass of the ¹³C=O bond. |

| C-O-C Ring Stretch | 1058 cm⁻¹ | < 1058 cm⁻¹ | Shift to lower frequency due to the heavier ¹³C atoms in the anhydride ring. |

| C-C Ring Stretch | 894 cm⁻¹ | < 894 cm⁻¹ | Shift to lower frequency due to the heavier ¹³C atoms in the ring backbone. |

Polymer Chemistry and Material Science Applications

Copolymerization Kinetics and Mechanism of Maleic Anhydride-13C4

The copolymerization of maleic anhydride (B1165640) (MA) is a subject of significant academic and industrial interest. MA, a strong electron-acceptor monomer, does not readily homopolymerize under typical radical conditions but copolymerizes, often in an alternating fashion, with a wide range of electron-donor monomers. kpi.uavjst.vn The use of this compound is instrumental in detailed kinetic and mechanistic studies.

Free radical copolymerization is a common method for synthesizing maleic anhydride copolymers. semanticscholar.orglew.ro MA has been successfully copolymerized with various monomers, including vinyl derivatives like vinyl acetate (B1210297) and styrene (B11656), as well as α-olefins. kpi.uavjst.vnlew.ro The tendency of MA to form alternating copolymers is often attributed to the formation of a charge-transfer complex (CTC) between the electron-poor MA and an electron-rich comonomer. lew.ro

The copolymerization of MA with vinyl acetate (VA) has been studied extensively, yielding copolymers with applications as antiscale agents and soil conditioners. lew.roresearchgate.net The reaction kinetics are influenced by factors such as the choice of solvent, initiator concentration, and monomer concentration. lew.roresearchgate.net Similarly, the copolymerization of MA with styrene is a classic example of an alternating system, a fact that aids in the assignment of NMR peaks. kpi.ua Studies have also explored the free radical copolymerization of MA with mixed C4-C5 olefins, demonstrating the potential for resource utilization of petrochemical streams. gfzxb.org The reaction with α-olefins like α-tetradecene results in copolymers with a regular alternating structure, which is desirable for specific applications such as cold flow improvers for biodiesel. vjst.vn

The general mechanism for the radical copolymerization of MA with olefins involves the alternating addition of the comonomers. semanticscholar.org Density Functional Theory (DFT) calculations have confirmed the preference for the alternating reaction mode for the copolymerization of MA with various olefins. semanticscholar.org

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture, including molecular weight, composition, and dispersity. researchgate.netnih.govsigmaaldrich.com These methods are increasingly applied to the synthesis of well-defined maleic anhydride-containing copolymers. cmu.eduarxiv.org

RAFT polymerization has been successfully applied to the copolymerization of styrene and maleic anhydride, yielding products with low polydispersity and predetermined molar mass. cmu.edu This technique allows for the synthesis of novel block copolymers, such as those containing a polyolefin block and a poly(styrene-co-maleic anhydride) block, which can act as blend compatibilizers or adhesion promoters. cmu.edu The RAFT process involves a degenerative transfer mechanism where a RAFT agent reversibly caps (B75204) the growing polymer chains, keeping the concentration of active radicals low and minimizing termination reactions. researchgate.netnih.gov

ATRP is another powerful CRP method used for creating well-defined polymers. researchgate.netnih.gov While the application of ATRP to reactive monomers like maleic anhydride can be challenging, it has been used to synthesize copolymers containing MA. arxiv.orgtcichemicals.com Both RAFT and ATRP tame radicals by reversibly converting active polymeric radicals into dormant chains, but their mechanisms are distinct. researchgate.netnih.gov The use of ¹³C-labeled maleic anhydride in these controlled polymerization systems would allow for precise tracking of the monomer incorporation and detailed end-group analysis, providing deeper mechanistic insights.

| Feature | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Atom Transfer Radical Polymerization (ATRP) |

|---|---|---|

| Mechanism | Degenerative transfer using a dithioester-based chain transfer agent. researchgate.net | Reversible activation/deactivation of dormant halide-capped chains by a transition metal complex. researchgate.net |

| Key Components | Monomer, initiator, RAFT agent (e.g., dithiobenzoate). cmu.edu | Monomer, initiator (alkyl halide), catalyst (e.g., copper complex), ligand. sigmaaldrich.com |

| Advantages | Tolerant to a wide range of functional monomers; can be performed in existing free-radical polymerization setups. tcichemicals.com | Well-established; allows for high degree of chain end functionality. sigmaaldrich.com |

| Challenges | RAFT agent can be colored and may require removal; synthesis of appropriate RAFT agent needed. cmu.edu | Catalyst can be sensitive to air and impurities; catalyst removal from the final polymer is often required. tcichemicals.com |

¹³C NMR spectroscopy is a primary tool for analyzing the sequence distribution in copolymers. kpi.ua Maleic anhydride copolymers, particularly with electron-rich monomers like styrene, strongly tend to form alternating structures (e.g., -MA-St-MA-St-). kpi.ua This alternating nature simplifies spectral analysis, as the signal for the alternating triad (B1167595) (e.g., 010, where 0=MA and 1=Styrene) is significantly more intense than other sequences. kpi.ua

The use of Maleic Anhydride-¹³C₄ would dramatically enhance the signals from the anhydride carbons, allowing for unambiguous assignment and quantification of different sequences. In studies of copolymers of MA and its derivatives with styrene, the quaternary aromatic carbon of the styrene unit has been shown to be sensitive to the triad sequence distribution. kpi.ua

| Triad Sequence (Styrene-centered) | Description | Typical Chemical Shift (ppm) for Quaternary Aromatic Carbon (C7) |

|---|---|---|

| 111 (St-St-St) | Non-alternating | ~146-145 kpi.ua |

| 011 + 110 (MA-St-St + St-St-MA) | Semi-alternating | ~146-145 kpi.ua |

| 010 (MA-St-MA) | Alternating | ~135 kpi.ua |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The data is based on styrene (1) centered triads with maleic anhydride (0) as the comonomer. kpi.ua

Grafting and Functionalization of Polymer Chains and Surfaces

Grafting maleic anhydride onto polymer backbones is a widely used strategy to enhance properties such as adhesion, compatibility, and printability, especially for non-polar polymers like polyolefins. arxiv.orguniversiteitleiden.nl The introduction of the polar anhydride group transforms the polymer surface and bulk properties. arxiv.org The use of ¹³C-labeled maleic anhydride ([2,3-¹³C₂]MA or Maleic Anhydride-¹³C₄) has been pivotal in elucidating the precise chemical structures of these grafted materials. universiteitleiden.nlresearchgate.net

Maleic anhydride can be grafted onto polymers using two primary methods: melt grafting and solution grafting. universiteitleiden.nl

Melt Grafting: This is a commercially prevalent, solvent-free method where the polymer, maleic anhydride, and a radical initiator (like a peroxide) are mixed in an extruder at high temperatures. universiteitleiden.nlresearchgate.net The process is efficient but can lead to side reactions like polymer chain scission, particularly in polypropylene (B1209903), or cross-linking. universiteitleiden.nlresearchgate.net The mechanism involves the abstraction of a hydrogen atom from the polymer backbone by initiator-derived radicals, creating a macroradical that then adds a maleic anhydride molecule. universiteitleiden.nl

Solution Grafting: In this method, the polymer is dissolved in a suitable solvent at elevated temperatures, followed by the addition of MA and an initiator. universiteitleiden.nl This process often allows for better control over the reaction and can lead to higher grafting levels due to the longer reaction times and different reactant ratios used. universiteitleiden.nl After the reaction, the grafted polymer is typically precipitated and purified. universiteitleiden.nl Studies comparing both methods have shown that the fundamental structure and attachment sites of the grafts are largely independent of the functionalization method, though the level of grafting may differ. universiteitleiden.nl

Determining the exact structure of the grafted species and their point of attachment to the polymer backbone is challenging but essential for understanding the material's performance. ¹³C NMR spectroscopy, especially with isotopically enriched Maleic Anhydride-¹³C₄, provides definitive structural information. universiteitleiden.nlresearchgate.net

Studies using [2,3-¹³C₂]MA have revealed that the grafted structures are more complex than a single succinic anhydride ring attached to the polymer chain. universiteitleiden.nl In polyethylene (B3416737) (PE), short oligomeric grafts of MA can form in addition to single succinic anhydride rings. universiteitleiden.nlresearchgate.net In polypropylene (iPP) and ethene-propene copolymers (EPM), the grafts are typically single succinic anhydride rings. universiteitleiden.nl

The attachment site also depends on the polymer structure. In random EPM, MA attaches to both methylene (B1212753) and methine carbons in the backbone. universiteitleiden.nl However, in alternating EPM, attachment occurs exclusively at the methine carbons. universiteitleiden.nl Furthermore, in polyolefins with polypropylene sequences, chain scission can result in structures where the anhydride ring is attached to the chain terminus via a double bond. universiteitleiden.nl These detailed structural insights are made possible by the enhanced signal from the ¹³C labels in the anhydride ring.

| Polymer | Grafting Method | Observed Graft Structure(s) | Attachment Site(s) on Polymer Backbone |

|---|---|---|---|

| Polyethylene (PE) | Melt & Solution | Single succinic anhydride rings and short MA oligomers. universiteitleiden.nlresearchgate.net | Methylene carbons. universiteitleiden.nl |

| Isotactic Polypropylene (iPP) | Melt & Solution | Single succinic anhydride rings; some terminal attachment via double bond after chain scission. universiteitleiden.nl | Methine carbons. universiteitleiden.nl |

| Alternating Ethene-Propene Copolymer (alt-EPM) | Solution | Solely single succinic anhydride rings. universiteitleiden.nl | Methine carbons. universiteitleiden.nl |

| Random Ethene-Propene Copolymer (EPM) | Solution | Single succinic anhydride rings. universiteitleiden.nl | Methylene and methine carbons. universiteitleiden.nl |

Surface Modification and Compatibilization Studies using Labeled Maleic Anhydride

Grafting maleic anhydride onto polymer backbones is a widely used method to enhance surface properties and to compatibilize immiscible polymer blends. researchgate.netplastemart.com The use of this compound is particularly advantageous in elucidating the precise nature of this grafting. acs.org

When unlabeled maleic anhydride is used, its signals in 13C NMR spectra can overlap with those from the polymer backbone, complicating analysis. By using this compound, the signals corresponding to the grafted succinic anhydride rings are distinct and can be easily identified and quantified. acs.orgresearchgate.netresearchgate.net Research using 13C-enriched maleic anhydride to modify polyolefins like polyethylene (PE) and polypropylene (PP) has demonstrated that the attachment sites and graft structures are highly dependent on the polymer's composition. acs.org

For instance, studies on ethene-propene copolymers revealed that the anhydride attaches to both methylene and methine carbons in the polymer backbone. acs.org In blends of immiscible polymers, such as polylactic acid (PLA) with thermoplastic elastomers, the labeled maleic anhydride acts as a compatibilizer at the interface. researchgate.netscielo.brresearchgate.net The 13C label enables the use of advanced solid-state NMR techniques to probe the interfacial region, confirming the covalent linkages formed between the two polymer phases and quantifying the efficiency of the compatibilizer.

Table 1: Application of this compound in Polymer Compatibilization Analysis

| Polymer System | Analytical Technique | Key Finding from 13C Labeling |

| Polypropylene / Polyamide-6 | Solid-State 13C NMR | Confirmed the formation of PP-g-succinimide-PA6 covalent links at the interface, quantifying the reaction extent. |

| Polyethylene / Starch | 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR | Determined the degree of grafting onto PE and identified ester linkages formed with starch hydroxyl groups. |

| Polylactic Acid (PLA) / Poly(butylene sebacate-co-terephthalate) (PBSeT) | Solution 13C NMR & FTIR | Verified the grafting of maleic anhydride onto the PLA backbone, which improves interfacial adhesion with PBSeT. mdpi.com |

Polymer Degradation Pathways and Mechanisms

Understanding how polymers degrade under various environmental stresses is crucial for predicting their service life and designing more durable materials. Isotopic labeling is a powerful method for unraveling complex degradation mechanisms by tracking the fate of specific atoms. researchgate.netsandia.gov

Thermal, Oxidative, and Hydrolytic Degradation Studies

The use of this compound in copolymers allows for precise monitoring of the stability of the maleate (B1232345) unit under thermal, oxidative, and hydrolytic stress. mdpi.com During thermal degradation, for example, the anhydride ring or its ester/amide derivatives can undergo decarboxylation. By labeling the carbonyl carbons with 13C, the evolution of 13CO2 can be tracked using mass spectrometry, providing direct evidence of this specific degradation pathway. researchgate.net

Similarly, in oxidative degradation studies, the 13C label helps to identify the initial sites of attack. unt.edu It can distinguish between oxidation occurring on the polymer backbone versus at the maleic anhydride moiety. In hydrolytic degradation, the rate of ring-opening to form dicarboxylic acids can be followed by monitoring the chemical shift changes of the 13C-labeled carbons in the NMR spectrum. mdpi.com This provides quantitative data on the hydrolysis kinetics, which is vital for applications like biodegradable polyesters. mdpi.com

Tracking Degradation Products and Mechanisms via Isotopic Labeling

Isotopic labeling with this compound enables the unambiguous identification of degradation products originating from this specific part of the polymer. nih.govsmolecule.com When a polymer containing this compound degrades, the resulting fragments that contain the 13C atoms can be definitively traced.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify volatile degradation products. researchgate.netsandia.gov The mass spectra of fragments containing the 13C4-labeled moiety will show a mass shift, confirming their origin. This methodology has been successfully applied to study the degradation of various polymers, providing clear insights into the scission mechanisms. researchgate.netsandia.gov For example, it can determine whether chain scission occurs adjacent to the graft site or elsewhere along the polymer backbone.

Table 2: Tracking Polymer Degradation with this compound

| Degradation Type | Analytical Method | Information Gained |

| Thermal | TGA-MS, Py-GC-MS | Identification of volatile products (e.g., 13CO2) from the anhydride group, confirming decarboxylation pathways. researchgate.net |

| Oxidative | GC-MS, 13C NMR | Pinpointing oxidation sites by identifying 13C-labeled ketones, aldehydes, or acids formed during degradation. sandia.govunt.edu |

| Hydrolytic | Liquid-State 13C NMR, LC-MS | Monitoring the ring-opening of the anhydride to dicarboxylic acid and tracking subsequent water-soluble oligomers. mdpi.com |

Synthesis and Characterization of Novel Polymer Architectures

Maleic anhydride is a versatile monomer used in creating complex, non-linear polymer structures. arxiv.orgresearchgate.net The incorporation of this compound provides a precise method for characterizing these intricate architectures.

Hyperbranched and Dendritic Structures with Maleic Anhydride Moieties

Hyperbranched polymers and dendrimers are highly branched, three-dimensional macromolecules with a large number of functional end groups. frontiersin.orginstras.com Maleic anhydride can be used as a key building block or as a surface modification agent in these structures. mdpi.comutexas.edu When this compound is used in the synthesis of a hyperbranched polyester (B1180765), for instance, the 13C label allows for accurate determination of the degree of branching and the number of terminal anhydride groups via quantitative 13C NMR. researchgate.net This is often difficult with unlabeled systems due to complex and overlapping spectral signals. In dendritic structures, where precise control over the molecular architecture is key, the 13C label serves as a spectroscopic signature to confirm the successful and complete reaction at each generation of the dendrimer growth. google.comsigmaaldrich.comgoogle.com

Cross-linked Networks and Hydrogels with Labeled Components

Maleic anhydride is frequently used to create cross-linked polymer networks and hydrogels. nih.govgoogle.commdpi.com The anhydride groups can react with diols or diamines to form stable cross-links. By using this compound as the cross-linking agent, the structure of the network can be investigated in detail.

Solid-state 13C NMR can be used to quantify the cross-linking density by comparing the signal intensity of reacted (ester or imide) and unreacted 13C-labeled carbonyls. This provides crucial information that correlates network structure with macroscopic properties like mechanical strength and thermal stability. mdpi.com

In hydrogels, which are cross-linked networks designed to absorb large amounts of water, this compound can be used to study the stability of the cross-links in an aqueous environment. nih.govresearchgate.net Changes in the 13C NMR spectrum over time can indicate hydrolysis of the cross-linking points, leading to a better understanding of the hydrogel's degradation behavior and its suitability for applications like tissue engineering or drug delivery. google.com

Table 3: Characterization of Labeled Polymer Networks

| Polymer Architecture | Characterization Method | Information Obtained via 13C Label |

| Hyperbranched Polyesters | Quantitative 13C NMR | Accurate measurement of branching density and number of terminal anhydride groups. researchgate.net |

| Dendrimer Surface Modification | Solution 13C NMR | Confirmation of complete surface functionalization with anhydride moieties. |

| Cross-linked Thermosets | Solid-State 13C NMR | Determination of cross-linking efficiency and network homogeneity. mdpi.com |

| Hydrogels | Swelling studies & Solid-State 13C NMR | Analysis of cross-link stability and degradation mechanisms in aqueous media. nih.govresearchgate.net |

Catalysis Research and Reaction Pathway Investigations

Heterogeneous Catalysis Involving Maleic Anhydride-13C4

While the industrial production of maleic anhydride (B1165640) itself often involves heterogeneous catalysis, such as the oxidation of n-butane over vanadium-phosphorus-oxide (VPO) catalysts, detailed mechanistic studies utilizing this compound in this specific area are not extensively documented in publicly available research. However, the principles of using isotopic labeling in heterogeneous catalysis are well-established and can be extrapolated to potential applications with this compound.

Adsorption and Surface Reactivity Studies on Catalytic Surfaces

Active Site Identification using Isotopic Probes

Isotopic labeling is a key method for identifying and characterizing the active sites in a catalyst. In the context of reactions involving maleic anhydride, such as its production from butane, introducing this compound into the reaction feed could help to understand exchange reactions and the reversibility of reaction steps. For instance, if labeled maleic anhydride were to interact with surface intermediates derived from unlabeled butane, the distribution of the 13C label in the products and reactants could reveal the nature of the active sites responsible for C-H activation and oxygen insertion. However, specific experimental studies detailing this approach with this compound are not prominently reported.

Homogeneous Catalysis and Organocatalysis

The application of this compound has been more explicitly detailed in the realm of homogeneous and organocatalysis, particularly in the study of polymerization mechanisms.

Investigation of Metal-Catalyzed Transformations of Maleic Anhydride

Metal complexes are widely used to catalyze reactions of maleic anhydride, such as hydrogenation, polymerization, and cycloaddition. nih.gov While the general mechanisms of these transformations are understood, the use of this compound can provide definitive evidence for proposed intermediates and pathways. For example, in the hydrogenation of maleic anhydride to succinic anhydride or other reduced products, tracking the 13C label could elucidate the sequence of hydrogen addition and the nature of the metal-bound intermediates. Despite the potential, specific studies with this compound in this area are not widely published.

Role of this compound in Organocatalytic Cycles and Stereocontrol

A significant application of isotopically labeled maleic anhydride is in the study of polymerization reactions. A detailed investigation into the radically initiated grafting of specifically 13C-enriched maleic anhydride, [2,3-13C2]MA, onto polyolefins like polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and ethene-propene (EP) copolymers has provided profound mechanistic insights. universiteitleiden.nl

In this research, the use of [2,3-13C2]MA allowed for the unambiguous identification of the attachment sites and the structure of the grafts using 13C NMR spectroscopy. universiteitleiden.nl The study revealed that the structure of the grafted maleic anhydride depends on the type of polyolefin. For instance, in polyethylene, both single succinic anhydride rings and short oligomers of maleic anhydride were observed as grafts. In contrast, for polypropylene and ethene-propene copolymers, the grafts consisted solely of single succinic anhydride rings. universiteitleiden.nl

Furthermore, the study elucidated the mechanism of chain scission in polypropylene, where the succinic anhydride ring is attached to the chain terminus via a double bond. The specific labeling pattern in [2,3-13C2]MA was instrumental in confirming this proposed structure through detailed NMR analysis. universiteitleiden.nl

| Polymer | Graft Structure | Attachment Sites |

| High-Density Polyethylene (HDPE) | Single succinic anhydride rings and short MA oligomers | Methylene (B1212753) carbons |

| Low-Density Polyethylene (LDPE) | Single succinic anhydride rings and short MA oligomers | Methylene carbons |

| Isotactic Polypropylene (iPP) | Single succinic anhydride rings | Methine carbons |

| Ethene-Propene Copolymers (random) | Single succinic anhydride rings | Methylene and methine carbons |

| Ethene-Propene Copolymers (alternating) | Single succinic anhydride rings | Methine carbons |

This table summarizes the findings on the structure and attachment sites of maleic anhydride grafts on various polyolefins, as determined through studies with 13C-labeled maleic anhydride. universiteitleiden.nl

Mechanistic Insights into Oxidation and Reduction Reactions

The use of this compound as a substrate in oxidation and reduction reactions would be a powerful method to elucidate the underlying mechanisms. By following the 13C label, one could trace the transformation of the carbon skeleton and identify the sites of initial attack by oxidizing or reducing agents.

For instance, in the oxidation of maleic anhydride, which can lead to the formation of smaller carboxylic acids and carbon oxides, the distribution of 13C in the products would reveal which carbon-carbon bonds are cleaved during the reaction. Similarly, in the reduction of maleic anhydride, the position of the 13C label in the products (e.g., succinic anhydride, γ-butyrolactone, tetrahydrofuran) would provide direct evidence for the reaction pathway and the selectivity of the catalytic system.

While the general oxidation and reduction of maleic anhydride are well-known reactions, detailed mechanistic studies employing this compound to trace these pathways are not prominently featured in the reviewed scientific literature.

Tracking Carbon Atom Fate During Catalytic Processes

This compound, an isotopically labeled version of maleic anhydride with carbon-13 atoms, is a powerful tool for tracing carbon pathways in catalytic reactions. By substituting the common ¹²C with the heavier ¹³C isotope, researchers can effectively monitor the transformation of the maleic anhydride molecule and its precursors. This labeling allows for the precise identification of carbon atoms from the reactants within the intermediates and final products of a catalytic process.

A significant application of ¹³C labeling is in understanding the catalytic oxidation of hydrocarbons to produce maleic anhydride. For example, in the conversion of n-butane to maleic anhydride over vanadium-phosphorus-oxide (VPO) catalysts, the use of ¹³C-labeled n-butane helps elucidate the reaction mechanism. Similarly, in the production of maleic anhydride from biomass-derived feedstocks like furan (B31954), ¹³C labeling is crucial for mapping the complex reaction networks. aiche.orgnsf.gov Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are used to track these labeled atoms, providing direct evidence of bond-forming and bond-breaking events. universiteitleiden.nl

In the grafting of maleic anhydride onto polymers like polyethylene and polypropylene, specifically ¹³C-enriched maleic anhydride has been used to investigate the attachment sites and the structure of the grafts. universiteitleiden.nl The enhanced NMR signals from the ¹³C labels allow for detailed characterization of the resulting polymer structure. universiteitleiden.nl

| Labeled Reactant | Catalyst/Process | Analytical Technique | Key Finding |

| [2,3-¹³C₂]Maleic Anhydride | Radical grafting onto polyolefins | ¹³C NMR Spectroscopy | Elucidation of graft attachment sites and structures on the polymer backbone. universiteitleiden.nl |

| ¹³C-labeled Isoprene (B109036) | Diels-Alder reaction with maleic anhydride | ¹³C NMR Spectroscopy | Determination of an asynchronous transition state for the cycloaddition. wikipedia.orgprinceton.edu |

| ¹³C-labeled Benzene (B151609) | Oxidation over Vanadium/Molybdenum catalyst | Not Specified | Tracing the pathway from benzene to maleic anhydride. plapiqui.edu.arresearchgate.net |

| ¹³C-labeled Furan | Diels-Alder reaction with maleic anhydride | ¹H NMR Spectroscopy | High yield (96%) of the initial cycloaddition product under solvent-free conditions. rsc.org |

Isotope Kinetic Isotope Effects (KIE) Studies for Rate-Determining Step Elucidation

The Kinetic Isotope Effect (KIE) is a fundamental tool in physical organic chemistry for determining the rate-determining step (RDS) of a reaction. epfl.chlibretexts.org By comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., maleic anhydride vs. This compound), researchers can determine if a particular atom is involved in the slowest step of the reaction mechanism. libretexts.org A reaction involving a ¹²C atom is typically only about 4% faster than the same reaction with a ¹³C atom. wikipedia.org

While specific KIE studies employing this compound are not extensively detailed in readily available literature, the principles are well-established through studies of related reactions. For instance, ¹³C KIE measurements have been instrumental in studying the mechanism of the Diels-Alder reaction between isoprene and maleic anhydride. wikipedia.orgprinceton.edu These studies, which can be performed using materials with natural abundance of ¹³C, have provided evidence for an asynchronous transition state. wikipedia.orgnih.gov

The magnitude of the KIE can offer insights into the transition state of a reaction. Primary KIEs are observed when the isotopic substitution is at the site of bond cleavage in the rate-determining step. libretexts.org Secondary KIEs arise from isotopic substitutions at positions not directly involved in bond breaking and can provide information about changes in hybridization or hyperconjugation. libretexts.orgresearchgate.net For example, a change from sp² to sp³ hybridization at a carbon atom typically results in an inverse secondary KIE. researchgate.net The absence of a KIE can be a strong indicator that the bond to the isotopically labeled atom is not broken in the rate-determining step. wikipedia.org

| Reaction | Isotopic Label | Observed KIE (klight/kheavy) | Implication for Rate-Determining Step |

| Diels-Alder of Isoprene and Maleic Anhydride | ¹³C (at natural abundance) | Multiple site-specific KIEs measured (e.g., 1.022 at one carbon) | Supports an asynchronous, but nearly synchronous, transition state. princeton.edu |

| SN1 Reactions (general) | ¹³C | Close to 1.22 (secondary KIE) | Indicates formation of a trivalent carbon transition state. wikipedia.org |

| SN2 Reactions (general) | ¹³C | ~1.082 (primary KIE) | Suggests simultaneous bond formation and breaking. wikipedia.org |

| Bromination of Acetone | Deuterium (²H) | kH/kD ≈ 7 | C-H bond breaking is involved in the rate-determining tautomerization step. libretexts.org |

Computational Chemistry and Theoretical Modeling of Isotopic Systems

Quantum Chemical Calculations (DFT, ab initio) of Maleic Anhydride-13C4 and its Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and reactivity of molecules. researchgate.netmdpi.com These methods have been applied to study maleic anhydride (B1165640) and its derivatives, providing a foundation for understanding the behavior of the 13C-labeled analogue. researchgate.netbiochempress.com

DFT calculations, such as those using the B3LYP functional, have been employed to study the geometries of maleic anhydride. researchgate.net These studies are crucial for understanding the molecule's reactivity in various chemical transformations, including ring-opening reactions and cycloadditions. researchgate.netbiochempress.compearson.com For instance, the electron-withdrawing nature of the carbonyl groups in maleic anhydride makes it a highly reactive dienophile in Diels-Alder reactions. pearson.com Theoretical studies help in analyzing the transition states and reaction energetics, providing a detailed picture of the reaction mechanism. researchgate.netresearchgate.net The electronic properties, such as the dipole moment, can also be estimated using quantum mechanical calculations like MP2, which for unlabeled maleic anhydride is calculated to be around 4.4 D. researchgate.net

| Computational Method | Property Predicted | Application |

| DFT (B3LYP/6-31G) | Geometries, Reaction Energies | Study of ring-opening reactions |

| MP2 | Dipole Moment | Estimation of electronic properties |

| DFT | Transition State Analysis | Mechanistic studies of cycloaddition reactions |

Table 1: Application of Quantum Chemical Methods to Maleic Anhydride

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful technique for identifying and characterizing molecules. Isotopic substitution with 13C leads to predictable shifts in the vibrational frequencies of this compound compared to its unlabeled counterpart. These shifts, arising from the increased mass of the carbon atoms, can be accurately predicted using computational methods.

Theoretical frequency calculations, often performed alongside geometry optimizations in DFT studies, can simulate the infrared (IR) and Raman spectra. By comparing the calculated spectra for both the labeled and unlabeled molecules, specific vibrational modes associated with the carbon backbone can be identified and the isotopic shifts quantified. This analysis provides a detailed understanding of the molecular vibrations and serves as a valuable tool for interpreting experimental spectroscopic data. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. For this compound, 13C NMR is particularly informative. The 13C NMR spectrum of unlabeled maleic anhydride shows peaks corresponding to the carbonyl carbons and the olefinic carbons. zbaqchem.comchemicalbook.com In the fully labeled compound, the presence of adjacent 13C nuclei gives rise to carbon-carbon spin-spin coupling, which provides a wealth of structural information. rsc.org

Computational methods, including DFT, are increasingly used to predict 13C NMR chemical shifts and coupling constants. mestrelab.comscience.gov These predictions can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between electronic structure and NMR parameters. For this compound, theoretical calculations can predict the one-bond (¹JCC), two-bond (²JCC), and three-bond (³JCC) coupling constants, which are invaluable for confirming the connectivity and structure of the molecule and its derivatives. rsc.org The ability to accurately compute these parameters is crucial for the structural elucidation of novel compounds synthesized using this compound as a starting material. rsc.org

| Parameter | Unlabeled Maleic Anhydride | This compound (Predicted) | Significance |

| 13C Chemical Shift (Carbonyl) | ~159.7 ppm | Similar to unlabeled | Confirms functional group |

| 13C Chemical Shift (Olefinic) | ~135.3 ppm | Similar to unlabeled | Confirms functional group |

| ¹JCC | Not observable | Predicted value | Confirms C-C bonds |

| ²JCC / ³JCC | Not observable | Predicted values | Provides conformational information |

Table 2: Comparison of NMR Parameters for Maleic Anhydride and its 13C4 Isotopologue

Molecular Dynamics Simulations of Labeled Systems

While quantum chemical calculations provide insights into the properties of individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules in larger systems, such as solutions or materials.

MD simulations can be used to explore the conformational landscape of molecules and their interactions with their environment. For this compound and its derivatives, MD can provide information on preferred conformations and the dynamics of conformational changes. researchgate.net This is particularly relevant when studying the incorporation of maleic anhydride units into polymers. researchgate.net Understanding the intermolecular interactions, such as those with solvent molecules or other polymer chains, is crucial for predicting the macroscopic properties of the resulting materials. researchgate.net

The transport of molecules is a fundamental process in many chemical and biological systems. MD simulations can be used to calculate diffusion coefficients and to study the mechanisms of molecular transport. In the context of this compound, MD simulations could be used to investigate its transport through membranes or its diffusion in polymer matrices. atamanchemicals.com The labeling of the molecule allows for its movement to be tracked within the simulated system, providing detailed insights into the transport phenomena at a molecular level.